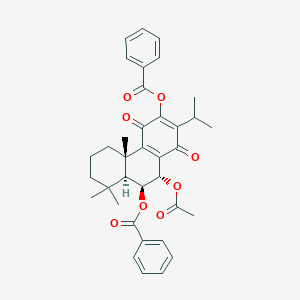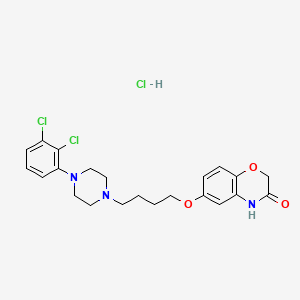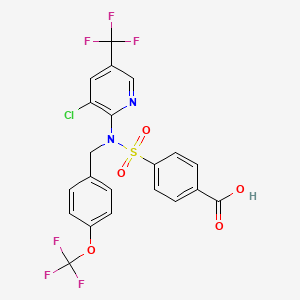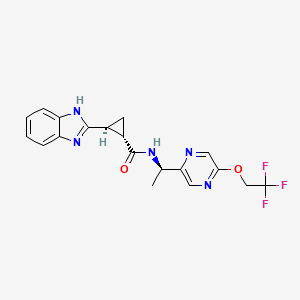
S-アセチル-PEG4-プロパルギル
説明
S-acetyl-PEG4-Propargyl is a PEG-based PROTAC linker . It contains a sulfur acetyl group and a propargyl moiety . The sulfur acetyl group can be deprotected to produce a thiol compound . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Synthesis Analysis
The synthesis of propargyl derivatives has seen remarkable progress in the last decade . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Molecular Structure Analysis
The molecular formula of S-acetyl-PEG4-Propargyl is C13H22O5S . It has a molecular weight of 290.38 g/mol . The IUPAC name is S - [2- [2- [2- (2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate .Chemical Reactions Analysis
The propargyl group in S-acetyl-PEG4-Propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is part of the broader field of propargylation reactions, which have been used extensively in the synthesis and functionalization of more complex building blocks and intermediates .Physical And Chemical Properties Analysis
S-acetyl-PEG4-Propargyl has a molecular weight of 290.38 g/mol . It has a computed XLogP3-AA value of 0.2, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 14 . Its exact mass and monoisotopic mass are 290.11879497 g/mol . The topological polar surface area is 79.3 Ų .科学的研究の応用
医薬品開発
“S-アセチル-PEG4-プロパルギル”は、反応性のプロパルギル基を持つため、医薬品コンジュゲートにおける汎用性の高いリンカーとして機能します。これは、標的分子またはキャリアに医薬品を結合するために使用でき、治療薬の送達と特異性を向上させます。 硫黄アセチル基は脱保護されてチオール化合物となり、これは医薬品コンジュゲートの合成によく使用されます {svg_1}.
バイオコンジュゲーション
この化合物は、特に「クリックケミストリー」におけるバイオコンジュゲーション技術に役立ちます。プロパルギル基は、銅触媒によるアジド-アルキン環状付加反応を介して、アジドを担持した化合物または生体分子と反応して、安定なトリアゾール結合を生成します。 この反応は、さまざまな生体分子を互いに、または表面に結合させる際の効率性と特異性が高く評価されています {svg_2}.
高分子および材料科学
高分子科学では、“S-アセチル-PEG4-プロパルギル”は、プロパルギル末端ヘテロ二官能性ポリエチレングリコール(PEG)誘導体を合成するために使用されます。 これらの誘導体は、さまざまな官能基を持つ材料を作成するための鍵であり、産業用途に適した特定の特性を持つ新規材料につながる可能性があります {svg_3}.
合成化学
プロパルギル基は、合成化学において非常に汎用性の高い部分です。これは、小さな分子の構成要素をより複雑な構造に作り上げるための新しい合成経路を開きます。 プロパルギル化反応は、しばしば、複雑な合成ターゲットにつながる反応シーケンスにおける戦略的ステップとして機能します {svg_4}.
ナノテクノロジー
ナノテクノロジーでは、“S-アセチル-PEG4-プロパルギル”はナノ粒子の表面を修飾するために使用できます。 この修飾により、ナノ粒子の溶解性、生体適合性、標的送達を改善することができ、これは薬物送達や診断などの用途にとって重要です {svg_5}.
組織工学
この化合物は、安定な結合を形成する能力があるため、組織工学における足場を設計するのに適しています。 これは、ペプチドまたはタンパク質を架橋して、細胞の増殖と組織の形成をサポートする三次元マトリックスを作成するために使用できます {svg_6}.
診断薬
“S-アセチル-PEG4-プロパルギル”は、診断薬を標的リガンドまたは抗体に結合させるために使用できます。 これは、薬剤が特定の組織や細胞に集中する能力を高め、診断画像技術の精度を向上させます {svg_7}.
治療薬
この化合物は、生体適合性と反応性があり、治療薬の開発に最適です。 これは、特定の環境で活性化されるプロドラッグを作成したり、治療薬を患部に作用するキャリアに結合させるために使用できます {svg_8}.
作用機序
Target of Action
S-acetyl-PEG4-Propargyl is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of S-acetyl-PEG4-Propargyl involves its interaction with its targets via a process known as Click Chemistry . The compound contains a sulfur acetyl group and a propargyl moiety . The sulfur acetyl group can be deprotected to produce a thiol compound . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The biochemical pathways affected by S-acetyl-PEG4-Propargyl are those involved in the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By selectively targeting proteins for degradation, S-acetyl-PEG4-Propargyl can influence the balance of proteins within the cell and thus affect various biochemical pathways .
Pharmacokinetics
The compound’s hydrophilic peg linker is known to increase the water solubility of the compounds in the aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of S-acetyl-PEG4-Propargyl is the selective degradation of target proteins . This can lead to changes in the cellular protein balance, potentially influencing various cellular processes .
Action Environment
The action environment of S-acetyl-PEG4-Propargyl can influence its efficacy and stability. For instance, the copper-catalyzed azide-alkyne Click Chemistry that it uses to interact with its targets requires a suitable environment . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in environments with a certain water content .
将来の方向性
S-acetyl-PEG4-Propargyl, as a PEG-based PROTAC linker, has potential applications in the development of new drugs through the PROTAC technology . Its ability to react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage makes it a valuable tool in drug development .
生化学分析
Biochemical Properties
S-acetyl-PEG4-Propargyl: plays a crucial role in biochemical reactions, particularly in the field of bio-conjugation and drug delivery. It interacts with various enzymes, proteins, and other biomolecules. The sulfur acetyl group can be deprotected to form a thiol, which can then form disulfide bonds with cysteine residues in proteins. This interaction is essential for the formation of stable protein conjugates. Additionally, the propargyl group can undergo click chemistry reactions with azide-bearing biomolecules, facilitating the formation of triazole linkages. These interactions are vital for the synthesis of PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
S-acetyl-PEG4-Propargyl: influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By forming stable conjugates with proteins, it can modulate protein function and localization within the cell. This modulation can impact cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, in the context of PROTACs, the compound can facilitate the degradation of specific target proteins, thereby altering cellular signaling pathways and gene expression profiles .
Molecular Mechanism
The molecular mechanism of S-acetyl-PEG4-Propargyl involves its ability to form covalent bonds with biomolecules. The sulfur acetyl group can be deprotected to form a thiol, which can then react with cysteine residues in proteins to form disulfide bonds. This covalent modification can alter the activity and function of the target protein. Additionally, the propargyl group can undergo click chemistry reactions with azide-bearing biomolecules, forming stable triazole linkages. These interactions are crucial for the synthesis of PROTACs, which utilize the ubiquitin-proteasome system to selectively degrade target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-acetyl-PEG4-Propargyl can change over time. The compound’s stability and degradation are important factors to consider. S-acetyl-PEG4-Propargyl is generally stable when stored at -20°C, but it can degrade over time if not stored properly. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, the formation of stable protein conjugates can lead to sustained changes in cellular signaling pathways and gene expression profiles .
Dosage Effects in Animal Models
The effects of S-acetyl-PEG4-Propargyl can vary with different dosages in animal models. At low doses, the compound can effectively form stable protein conjugates without causing significant toxicity. At high doses, toxic or adverse effects may be observed. These effects can include alterations in cellular signaling pathways, changes in gene expression, and disruptions in cellular metabolism. It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity .
Metabolic Pathways
S-acetyl-PEG4-Propargyl: is involved in various metabolic pathways, particularly those related to protein modification and degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins. This interaction can impact metabolic flux and metabolite levels within the cell. Additionally, the formation of stable protein conjugates can alter the activity and function of metabolic enzymes, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, S-acetyl-PEG4-Propargyl is transported and distributed through interactions with transporters and binding proteins. The compound’s propargyl group can facilitate its localization to specific cellular compartments through click chemistry reactions with azide-bearing biomolecules. This targeted localization can enhance the compound’s efficacy and reduce off-target effects. Additionally, the formation of stable protein conjugates can influence the compound’s distribution within the cell .
Subcellular Localization
The subcellular localization of S-acetyl-PEG4-Propargyl is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the propargyl group can facilitate localization to specific organelles through click chemistry reactions with azide-bearing biomolecules. This targeted localization can enhance the compound’s activity and function within the cell .
特性
IUPAC Name |
S-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5S/c1-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19-13(2)14/h1H,4-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVXBDYSVBLUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)




![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B610592.png)
![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)